molecular formula C16H10N4S2 B12545157 N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) CAS No. 142060-54-6

N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide)

Cat. No.: B12545157
CAS No.: 142060-54-6
M. Wt: 322.4 g/mol
InChI Key: OXOMHQKCBYYVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) typically involves the reaction of 4-cyanobenzyl chloride with ethanebis(thioamide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) involves its interaction with specific molecular targets. The thioamide groups can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) is unique due to its cyanophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and stability .

Properties

CAS No.

142060-54-6

Molecular Formula

C16H10N4S2

Molecular Weight

322.4 g/mol

IUPAC Name

N,N'-bis(4-cyanophenyl)ethanedithioamide

InChI

InChI=1S/C16H10N4S2/c17-9-11-1-5-13(6-2-11)19-15(21)16(22)20-14-7-3-12(10-18)4-8-14/h1-8H,(H,19,21)(H,20,22)

InChI Key

OXOMHQKCBYYVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=S)C(=S)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.